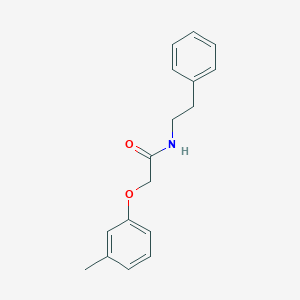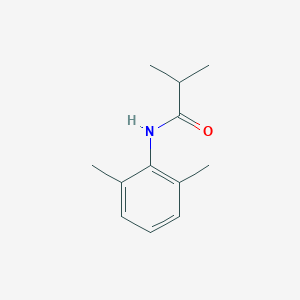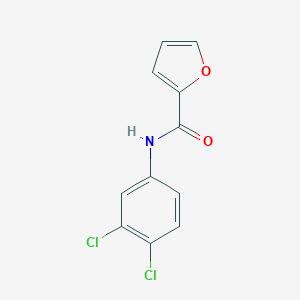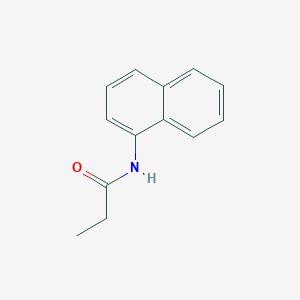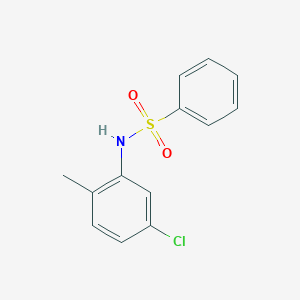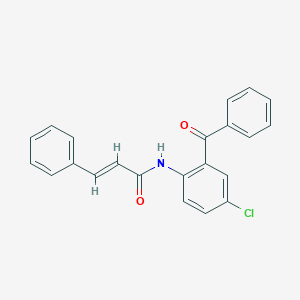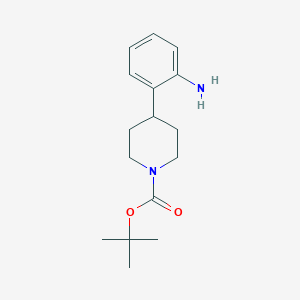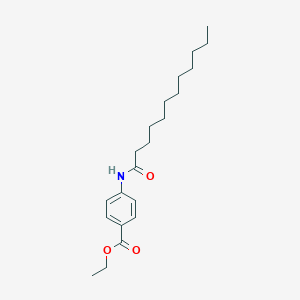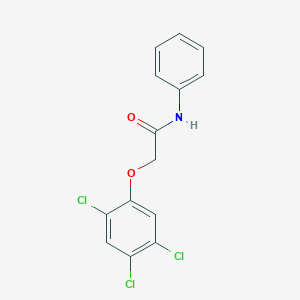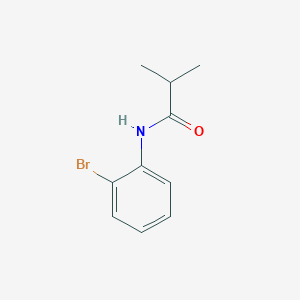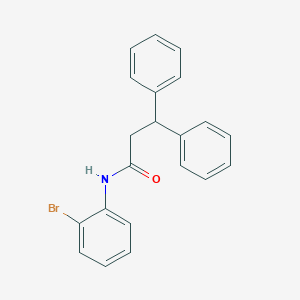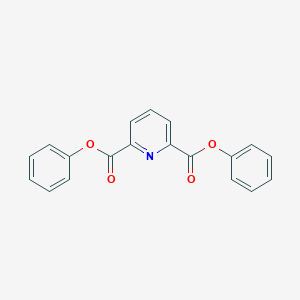
Diphenyl pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl pyridine-2,6-dicarboxylate (DPDC) is a chemical compound that belongs to the family of pyridinecarboxylates. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPDC has been found to have various applications in the field of chemistry and biology, including its use as a fluorescent probe, a ligand for metal ions, and a building block for organic synthesis.
Mecanismo De Acción
The mechanism of action of Diphenyl pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of Diphenyl pyridine-2,6-dicarboxylate with metal ions can lead to changes in the electronic structure of the molecule, resulting in the emission of fluorescence. The binding of Diphenyl pyridine-2,6-dicarboxylate to metal ions can also affect the reactivity of the metal ion, leading to changes in biological processes.
Efectos Bioquímicos Y Fisiológicos
Diphenyl pyridine-2,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Diphenyl pyridine-2,6-dicarboxylate has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenyl pyridine-2,6-dicarboxylate has several advantages for use in lab experiments. It is a highly selective and sensitive probe for the detection of metal ions, making it useful in the development of diagnostic assays. Diphenyl pyridine-2,6-dicarboxylate is also stable under a wide range of conditions, making it suitable for use in various biological and environmental samples. However, there are also limitations to the use of Diphenyl pyridine-2,6-dicarboxylate in lab experiments. It can be difficult to synthesize and purify, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of Diphenyl pyridine-2,6-dicarboxylate in scientific research. One area of interest is the development of new fluorescent probes based on Diphenyl pyridine-2,6-dicarboxylate for the detection of other metal ions. Another direction is the investigation of the biological effects of Diphenyl pyridine-2,6-dicarboxylate and its potential use as a therapeutic agent. Additionally, the development of new synthetic methods for Diphenyl pyridine-2,6-dicarboxylate and its derivatives may lead to the discovery of new applications in chemistry and biology.
Métodos De Síntesis
Diphenyl pyridine-2,6-dicarboxylate can be synthesized through various methods, including the reaction of 2,6-pyridinedicarboxylic acid with phenylmagnesium bromide, or the reaction of 2,6-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst. The synthesis of Diphenyl pyridine-2,6-dicarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
Diphenyl pyridine-2,6-dicarboxylate is widely used in scientific research due to its unique properties. One of the primary applications of Diphenyl pyridine-2,6-dicarboxylate is as a fluorescent probe for the detection of metal ions. Diphenyl pyridine-2,6-dicarboxylate can selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for metal ion detection in biological samples.
Propiedades
Número CAS |
10448-12-1 |
|---|---|
Nombre del producto |
Diphenyl pyridine-2,6-dicarboxylate |
Fórmula molecular |
C19H13NO4 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
diphenyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
Clave InChI |
HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
